3'-O-Acetylthymidine

Descripción general

Descripción

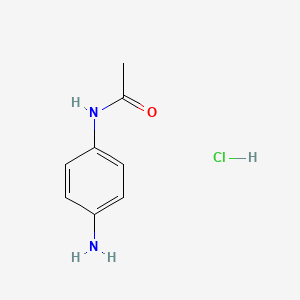

3’-O-Acetylthymidine is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis .

Molecular Structure Analysis

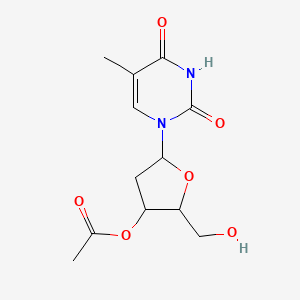

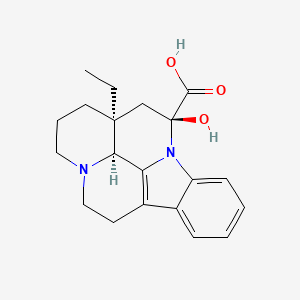

The molecular formula of 3’-O-Acetylthymidine is C12H16N2O6 . More detailed structural information or analysis is not available from the search results.Aplicaciones Científicas De Investigación

Cytotoxic Activity in Cancer Cell Lines

3'-O-Acetylthymidine has been identified as a metabolite isolated from the Formosan soft coral Caldiella australis. This compound, among others, exhibited varying degrees of cytotoxic activity against human liver and breast cancer cell lines. This suggests its potential role in cancer research, particularly in exploring new therapeutic compounds derived from marine sources (Ahmed et al., 2006).

Potential in Chemoprevention

In the context of chemoprevention, a study on various naturally-occurring and synthetic chemicals, including 1'-acetoxychavicol acetate and related compounds, evaluated their effects on apoptosis and cell proliferation in human colon cancer cells. Although this compound was not explicitly mentioned, this research provides a framework for understanding how similar acetylated compounds might influence cancer cell dynamics and could be potential agents for cancer prevention (Zheng et al., 2002).

Role in Nucleic Acid Chemistry

This compound also finds its relevance in the field of nucleic acid chemistry. For instance, a study on the synthesis of 3′,5′-dithiothymidine, an important compound in nucleic acid research, describes a procedure that involves the use of related thymidine derivatives. This highlights the compound's significance in developing novel nucleic acid analogs for various biochemical applications (Wang et al., 2005).

Apoptotic Effects in Tumor Cells

Another study explored the antitumor activity of 1'-acetoxychavicol acetate (ACA) in Ehrlich ascites tumor cells. The findings showed that ACA induced apoptosis in tumor cells through the modulation of polyamine metabolism and caspase-3 activation. As this compound shares a similar structural moiety with ACA, this provides an insight into how structurally related compounds might exhibit antitumor properties (Moffatt et al., 2000).

Mecanismo De Acción

Target of Action

It is known that 3’-o-acetylthymidine is a purine nucleoside analog . Purine nucleoside analogs typically target indolent lymphoid malignancies .

Mode of Action

3’-O-Acetylthymidine, as a purine nucleoside analog, exhibits broad antitumor activity . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Biochemical Pathways

Given its mode of action, it can be inferred that it likely affects pathways related to dna synthesis and apoptosis .

Result of Action

The molecular and cellular effects of 3’-O-Acetylthymidine’s action are primarily related to its antitumor activity. By inhibiting DNA synthesis and inducing apoptosis, it can effectively target and eliminate malignant cells in indolent lymphoid malignancies .

Safety and Hazards

Propiedades

IUPAC Name |

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFKBRPHBYCMQU-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3'-O-Acetylthymidine?

A1: this compound has the molecular formula C12H16N2O6 and a molecular weight of 284.26 g/mol. [, ]

Q2: What are the key spectroscopic characteristics of this compound?

A2: Raman spectroscopy has been used to differentiate the structure of this compound from other thymidine derivatives like thymidine itself (TM) and 3',5'-di-O-acetylthymidine (3'5'DOATM). These differences arise from conformational variations in the thymidine moiety. [] Additionally, X-ray powder diffraction data has been used to determine the crystal structure of this compound. []

Q3: How is this compound typically synthesized?

A3: Several synthetic routes exist, including:

- Direct acetylation: This involves reacting thymidine with an acetylating agent, such as acetic anhydride. [, ]

- Selective hydrolysis: this compound can be obtained via the selective enzymatic hydrolysis of the 5′-O-acetyl group of 3′,5′-di-O-acetylthyidine using enzymes like porcine pancreatic lipase. []

Q4: Can this compound be used in oligonucleotide synthesis?

A4: Yes, this compound serves as a building block in oligonucleotide synthesis. It can react with a nucleotide-5'-phosphorylating agent to form a dinucleotide. [, ] For example, it reacts with thymidine 5'-monophosphate in the presence of dimethylformamidethionyl chloride complex to yield thymidinyl (3'-5') thymidine. []

Q5: Has this compound been used to synthesize other modified nucleotides?

A5: Yes, this compound has been used as a starting material in the synthesis of a novel phosphoramidite, 5'-O-(3-thiopropyl)methylphosphorylthymidine 3'-(2-cyanoethyl)phosphoramidite. [] This involved a three-step reaction sequence starting from this compound.

Q6: What are the biological applications of this compound?

A6: this compound is mainly used in research settings. It can be employed as:

- A building block for modified oligonucleotides: This allows researchers to study the impact of modifications on oligonucleotide properties and function. [, ]

- A substrate for studying enzyme activity: For instance, the regioselective hydrolysis of this compound by various lipases and esterases has been investigated. []

- A precursor for synthesizing potentially bioactive compounds: This includes analogues of nucleoside antibiotics like ascamycin, with potential antiviral activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)